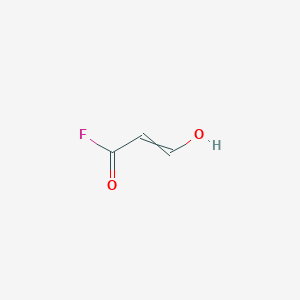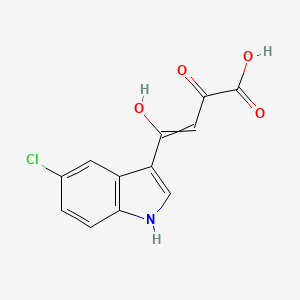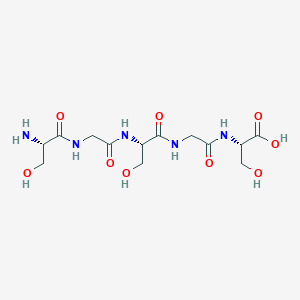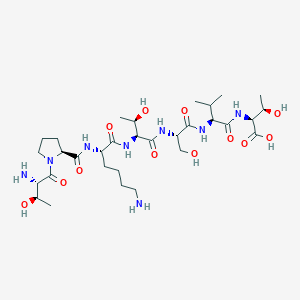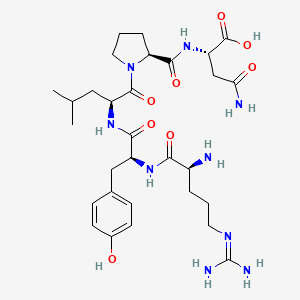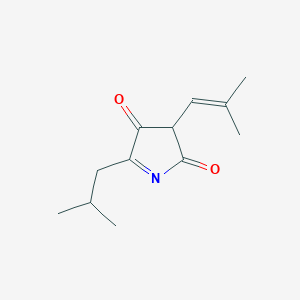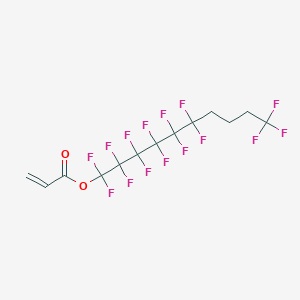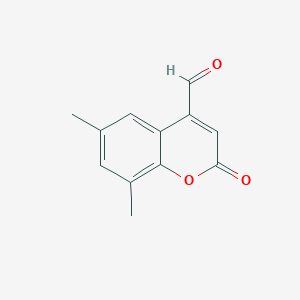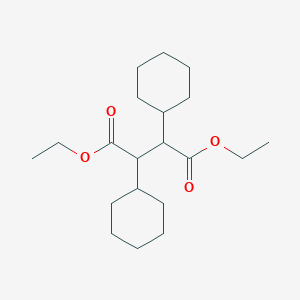
Butanedioic acid, 2,3-dicyclohexyl-, diethyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Butanedioic acid, 2,3-dicyclohexyl-, diethyl ester is a chemical compound with the molecular formula C20H34O4 It is an ester derivative of butanedioic acid, featuring two cyclohexyl groups and two ethyl ester groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Butanedioic acid, 2,3-dicyclohexyl-, diethyl ester typically involves the esterification of butanedioic acid with ethanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete esterification. The product is then purified through distillation or recrystallization.
Industrial Production Methods
On an industrial scale, the production of this compound involves similar esterification processes but with optimized conditions for large-scale synthesis. This includes the use of continuous reactors and efficient separation techniques to maximize yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
Butanedioic acid, 2,3-dicyclohexyl-, diethyl ester can undergo various chemical reactions, including:
Hydrolysis: The ester groups can be hydrolyzed to yield butanedioic acid and ethanol.
Reduction: The compound can be reduced to form corresponding alcohols.
Substitution: The ester groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Hydrolysis: Typically carried out using aqueous acid or base solutions.
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Various nucleophiles can be used depending on the desired substitution product.
Major Products
Hydrolysis: Butanedioic acid and ethanol.
Reduction: Corresponding alcohols.
Substitution: Products depend on the nucleophile used.
Aplicaciones Científicas De Investigación
Butanedioic acid, 2,3-dicyclohexyl-, diethyl ester has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of Butanedioic acid, 2,3-dicyclohexyl-, diethyl ester involves its interaction with specific molecular targets. The ester groups can undergo hydrolysis, releasing butanedioic acid, which can participate in various biochemical pathways. The cyclohexyl groups may also influence the compound’s interaction with biological membranes and proteins.
Comparación Con Compuestos Similares
Similar Compounds
Butanedioic acid, diethyl ester: A simpler ester derivative of butanedioic acid with only ethyl groups.
Butanedioic acid, 2,3-dihydroxy-, diethyl ester: Contains hydroxyl groups in addition to ester groups.
Uniqueness
Butanedioic acid, 2,3-dicyclohexyl-, diethyl ester is unique due to the presence of cyclohexyl groups, which impart distinct steric and electronic properties. These properties can influence the compound’s reactivity and interactions, making it valuable for specific applications in research and industry.
Propiedades
Número CAS |
557772-27-7 |
|---|---|
Fórmula molecular |
C20H34O4 |
Peso molecular |
338.5 g/mol |
Nombre IUPAC |
diethyl 2,3-dicyclohexylbutanedioate |
InChI |
InChI=1S/C20H34O4/c1-3-23-19(21)17(15-11-7-5-8-12-15)18(20(22)24-4-2)16-13-9-6-10-14-16/h15-18H,3-14H2,1-2H3 |
Clave InChI |
CXKANZAMPQTLBJ-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C(C1CCCCC1)C(C2CCCCC2)C(=O)OCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Trimethoxy[3-(4-methylphenyl)propyl]silane](/img/structure/B14238968.png)
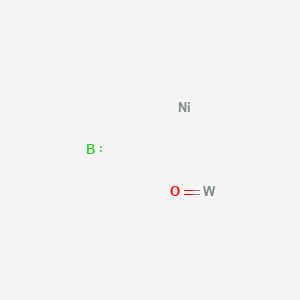

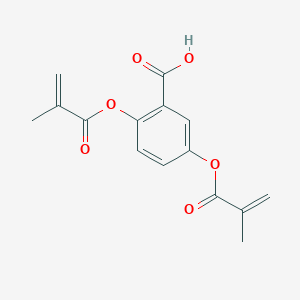
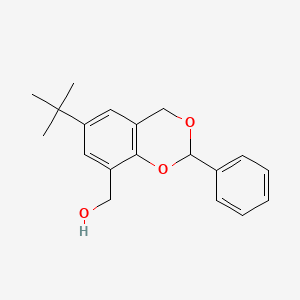
![3H-[1,3]Oxazolo[3,2-a]oxireno[c]pyridine](/img/structure/B14238993.png)
